molecular formula C21H26N4O B6947293 N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide

N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B6947293
M. Wt: 350.5 g/mol
InChI Key: DBFJUIWRAXZPEH-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a pyrazine moiety, and a cyclobutylmethyl group, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c26-21(18-9-13-24(14-10-18)20-15-22-11-12-23-20)25(16-17-5-4-6-17)19-7-2-1-3-8-19/h1-3,7-8,11-12,15,17-18H,4-6,9-10,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFJUIWRAXZPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(C2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a condensation reaction between a diamine and a diketone.

    Attachment of the Cyclobutylmethyl Group: This step involves the alkylation of the piperidine nitrogen with a cyclobutylmethyl halide in the presence of a base.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines. Substitution reactions may result in various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of piperidine and pyrazine-containing molecules with biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of pain management, neurological disorders, and inflammation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique chemical structure may impart desirable characteristics to these materials, such as enhanced stability, reactivity, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazine rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyclobutylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclobutylmethyl)-N-phenylpiperidine-4-carboxamide: Lacks the pyrazine ring, which may affect its binding affinity and specificity.

    N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxylate: An ester analog that may have different pharmacokinetic properties.

    N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-thioamide: Contains a thioamide group, which may alter its reactivity and biological activity.

Uniqueness

N-(cyclobutylmethyl)-N-phenyl-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to the presence of both the pyrazine and piperidine rings, along with the cyclobutylmethyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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